4-[diethylphosphoryl-[4-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline
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Overview
Description
4-[Diethylphosphoryl-[4-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline is an organic compound with a complex structure that includes both phosphoric and amine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[diethylphosphoryl-[4-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline typically involves multiple steps. One common method is the Friedel-Crafts acylation of dimethylaniline using phosgene or equivalent reagents such as triphosgene . This reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[Diethylphosphoryl-[4-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
4-[Diethylphosphoryl-[4-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: It may be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of various chemical products, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[diethylphosphoryl-[4-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Michler’s Ketone: An organic compound with a similar structure, used as an intermediate in dye synthesis.
4-Dimethylaminopyridine: A derivative of pyridine with similar functional groups, used as a catalyst in various chemical reactions.
Uniqueness
4-[Diethylphosphoryl-[4-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline is unique due to its specific combination of phosphoric and amine functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
65163-87-3 |
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Molecular Formula |
C21H31N2OP |
Molecular Weight |
358.5 g/mol |
IUPAC Name |
4-[diethylphosphoryl-[4-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C21H31N2OP/c1-7-25(24,8-2)21(17-9-13-19(14-10-17)22(3)4)18-11-15-20(16-12-18)23(5)6/h9-16,21H,7-8H2,1-6H3 |
InChI Key |
RWCPEFLKFUNLBN-UHFFFAOYSA-N |
Canonical SMILES |
CCP(=O)(CC)C(C1=CC=C(C=C1)N(C)C)C2=CC=C(C=C2)N(C)C |
Origin of Product |
United States |
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